Ro4987655

Catalog No.
S548771
CAS No.
874101-00-5
M.F
C20H19F3IN3O5
M. Wt
565.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ro4987655

CAS Number

874101-00-5

Product Name

Ro4987655

IUPAC Name

3,4-difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide

Molecular Formula

C20H19F3IN3O5

Molecular Weight

565.3 g/mol

InChI

InChI=1S/C20H19F3IN3O5/c21-14-9-12(24)3-4-15(14)25-19-13(20(30)26-31-7-5-28)8-11(17(22)18(19)23)10-27-16(29)2-1-6-32-27/h3-4,8-9,25,28H,1-2,5-7,10H2,(H,26,30)

InChI Key

FIMYFEGKMOCQKT-UHFFFAOYSA-N

SMILES

C1CC(=O)N(OC1)CC2=CC(=C(C(=C2F)F)NC3=C(C=C(C=C3)I)F)C(=O)NOCCO

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

RO4987655; RO-4987655; RO 4987655; CH4987655; CH-4987655; CH 4987655.

Canonical SMILES

C1CC(=O)N(OC1)CC2=CC(=C(C(=C2F)F)NC3=C(C=C(C=C3)I)F)C(=O)NOCCO

Description

The exact mass of the compound Ro4987655 is 565.03215 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ro4987655, also known as selumetinib, is a small molecule inhibitor that has been investigated for its potential application in cancer treatment. Its primary target is a protein called mitogen-activated protein kinase kinase 1 (MEK1) []. MEK1 plays a crucial role in a signaling pathway involved in cell growth and proliferation. By inhibiting MEK1, Ro4987655 disrupts this pathway, potentially leading to the suppression of cancer cell growth [].

Studies on Ro4987655 for Cancer Treatment

Research on Ro4987655 has focused on its efficacy against cancers driven by mutations in the RAS-RAF signaling pathway, a common feature in various malignancies []. Studies have explored its use as a single agent and in combination with other therapies.

  • Single-Agent Therapy

    Early clinical trials evaluated the effectiveness of Ro4987655 as a single agent in patients with advanced cancers harboring RAS-RAF mutations. These studies showed promising results, with some patients experiencing tumor shrinkage or disease stabilization [].

  • Combination Therapy

    Researchers have also investigated the potential of combining Ro4987655 with other chemotherapeutic agents or targeted therapies. The rationale behind this approach is to target different aspects of cancer cell survival and proliferation, potentially leading to improved outcomes [].

Ro4987655, also known as CH4987655, is a selective oral inhibitor of mitogen-activated protein kinase (MEK), specifically targeting MEK1 and MEK2. It functions as an adenosine triphosphate noncompetitive inhibitor, exhibiting a high degree of selectivity with an IC50 value of approximately 5 nanomolar for MEK1, while showing minimal inhibition of over 400 other kinases even at concentrations up to 10 micromolar . The compound's unique chemical structure is characterized by a complex ring system that contributes to its metabolic stability and prolonged action within biological systems .

RO4987655 acts as an allosteric inhibitor of MEK1 and MEK2, enzymes in the RAS/RAF/MEK/ERK signaling pathway [, ]. This pathway plays a crucial role in cell proliferation and survival. By inhibiting MEK, RO4987655 disrupts the signaling cascade, leading to reduced cell growth and potentially inducing cell death in cancer cells [, ].

Ro4987655 primarily acts by binding to an allosteric site on the MEK enzyme, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival in various cancer types. The compound does not compete with ATP for binding, which differentiates it from many traditional kinase inhibitors . This mechanism allows for a more sustained inhibition of MEK-dependent signaling pathways.

Ro4987655 has demonstrated significant antitumor activity across various cancer models, particularly in tumors harboring mutations in the RAS or RAF genes. In preclinical studies, it has shown efficacy in inhibiting tumor growth and proliferation in cell lines with these mutations. Clinical trials have reported manageable toxicity profiles and promising preliminary antitumor responses in patients with advanced solid tumors . Notably, the compound has been associated with a reduction in phosphorylated extracellular signal-regulated kinase (pERK) levels, indicating effective target modulation .

The synthesis of Ro4987655 involves multiple steps that incorporate various chemical reagents to construct its complex structure. The compound was developed by Chugai Pharmaceutical Co., Ltd., and detailed synthetic routes have been described in scientific literature. Key steps include the formation of specific functional groups that contribute to the compound's unique properties and its ability to selectively inhibit MEK enzymes .

Studies have shown that Ro4987655 interacts specifically with the allosteric site of MEK1, leading to conformational changes that inhibit its activity. This interaction has been characterized through co-crystal structures revealing specific amino acid interactions critical for binding and inhibition . Additionally, research indicates that while Ro4987655 effectively inhibits MEK1/2, it may induce compensatory pathway activation (such as the PI3K pathway) under certain conditions, highlighting the complexity of tumor signaling networks .

Several compounds exhibit similar mechanisms of action as Ro4987655 but differ in their structural characteristics or selectivity profiles. The following table highlights some notable compounds:

Compound NameTypeSelectivityNotable Features
RefametinibMEK InhibitorATP-noncompetitiveUnique cyclopropyl group enhances binding stability
PD0325901MEK InhibitorATP-noncompetitiveBinds adjacent to the ATP site; used in various trials
G-573MEK InhibitorATP-noncompetitiveInteracts with Ser212; distinct from Ro4987655
RO5126766Allosteric MEK InhibitorAllostericInduces conformational change preventing phosphorylation

Ro4987655 stands out due to its high selectivity for MEK1/2 and its unique pharmacokinetic profile, which may provide advantages in clinical settings compared to other inhibitors.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

565.03215 g/mol

Monoisotopic Mass

565.03215 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I3733P75ML

Other CAS

874101-00-5

Wikipedia

Ro-4987655
RO4987655

Dates

Modify: 2023-08-15
1: Kraeber-Bodéré F, Carlier T, Naegelen VM, Shochat E, Lumbroso J, Trampal C, Nagarajah J, Chua S, Hugonnet F, Stokkel M, Gleeson F, Tessier J. Differences in  the biologic activity of 2 novel MEK inhibitors revealed by 18F-FDG PET: analysis of imaging data from 2 phase I trials. J Nucl Med. 2012 Dec;53(12):1836-46. doi:  10.2967/jnumed.112.109421. Epub 2012 Nov 9. PubMed PMID: 23143089.
2: Leijen S, Middleton MR, Tresca P, Kraeber-Bodéré F, Dieras V, Scheulen ME, Gupta A, Lopez-Valverde V, Xu ZX, Rueger R, Tessier JJ, Shochat E, Blotner S, Naegelen VM, Schellens JH, Eberhardt WE. Phase I dose-escalation study of the safety, pharmacokinetics, and pharmacodynamics of the MEK inhibitor RO4987655 (CH4987655) in patients with advanced solid tumors. Clin Cancer Res. 2012 Sep 1;18(17):4794-805. Epub 2012 Jul 5. PubMed PMID: 22767668.
3: Lee L, Niu H, Rueger R, Igawa Y, Deutsch J, Ishii N, Mu S, Sakamoto Y, Busse-Reid R, Gimmi C, Goelzer P, De Schepper S, Yoshimura Y, Barrett J, Ishikawa Y, Weissgerber G, Peck R. The safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of CH4987655 in healthy volunteers: target  suppression using a biomarker. Clin Cancer Res. 2009 Dec 1;15(23):7368-74. doi: 10.1158/1078-0432.CCR-09-1696. Epub 2009 Nov 24. PubMed PMID: 19934286.

Explore Compound Types